Erocainide
Overview
Description
Erocainide is a chemical compound primarily used in the treatment of heart rhythm disorders. It belongs to the class of antiarrhythmic agents and is known for its efficacy in managing conditions such as atrial fibrillation and ventricular tachycardia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erocainide can be synthesized through a series of chemical reactions involving the combination of specific organic compounds. The synthesis typically involves the reaction of a substituted aniline with a chloroacetyl chloride, followed by further chemical modifications to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Erocainide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Erocainide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and ion channels.
Medicine: Primarily used in the treatment of cardiac arrhythmias.
Mechanism of Action
Erocainide exerts its effects by blocking voltage-gated sodium channels in cardiac cells. This action stabilizes the neuronal membrane and inhibits the ionic fluxes required for the initiation and conduction of impulses. By doing so, this compound decreases excitability, conduction velocity, and automaticity in cardiac tissues, thereby managing irregular heartbeats .
Comparison with Similar Compounds
Encainide: Another antiarrhythmic agent with similar sodium channel blocking properties.
Tocainide: Used for ventricular arrhythmias, acts on sodium channels like Erocainide.
Uniqueness: this compound is unique in its specific molecular structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to manage both atrial and ventricular arrhythmias sets it apart from some other antiarrhythmic agents .
Properties
IUPAC Name |
3-[(E)-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]amino]oxy-N,N-di(propan-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClN2O/c1-17(2)25(18(3)4)14-7-15-26-24-22-9-6-5-8-20(22)16-19-10-12-21(23)13-11-19/h10-13,16-18H,5-9,14-15H2,1-4H3/b20-16+,24-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURFYXOPVVMBNO-JZYPHBBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCON=C1CCCCC1=CC2=CC=C(C=C2)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCO/N=C/1\CCCC\C1=C/C2=CC=C(C=C2)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024693 | |
Record name | (E)-2-(p-Chlorobenzylidene)cyclohexanone (E)-o-(3-(diisopropylamino)propyl)-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85750-38-5 | |
Record name | Erocainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-(p-Chlorobenzylidene)cyclohexanone (E)-o-(3-(diisopropylamino)propyl)-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EROCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ9QI3Q1LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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